molecular formula C26H23NO5S2 B11670490 (5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670490
M. Wt: 493.6 g/mol
InChI Key: CMKKKVDXDVLDNG-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a thiazolidinone core, a phenyl group, and a benzylidene moiety with methoxy and phenoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This is achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the benzylidene moiety: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene group.

    Methoxy and phenoxy substitutions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzylidene moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinediones, benzylidene thiazolidinones, and phenyl thiazolidinones.

    Uniqueness: The presence of methoxy and phenoxy groups, along with the specific benzylidene substitution, imparts unique chemical and biological properties to this compound, distinguishing it from other thiazolidinone derivatives.

Properties

Molecular Formula

C26H23NO5S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23NO5S2/c1-29-20-10-6-7-11-21(20)31-14-15-32-22-13-12-18(16-23(22)30-2)17-24-25(28)27(26(33)34-24)19-8-4-3-5-9-19/h3-13,16-17H,14-15H2,1-2H3/b24-17-

InChI Key

CMKKKVDXDVLDNG-ULJHMMPZSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

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